methyl 3-isopropoxy-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isopropoxy-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to form the desired methyl ester. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the formulation of agrochemicals, such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of methyl 3-isopropoxy-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-isopropyl-1H-pyrazole-5-carboxylate
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1H-pyrazole-5-carboxamide derivatives
Uniqueness
Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate is unique due to its isopropoxy group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
888738-50-9 |
---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-propan-2-yloxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)13-7-4-6(9-10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10) |
InChI Key |
YUWWSEACIJFWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.